![molecular formula C14H16N4O3S B12760855 Pyrazolo(4,3-e)-1,2,4-thiadiazin-3(2H)-one, 4-ethyl-4,6-dihydro-6-methyl-2-(phenylmethyl)-, 1,1-dioxide CAS No. 214916-52-6](/img/structure/B12760855.png)
Pyrazolo(4,3-e)-1,2,4-thiadiazin-3(2H)-one, 4-ethyl-4,6-dihydro-6-methyl-2-(phenylmethyl)-, 1,1-dioxide
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Overview
Description
Pyrazolo(4,3-e)-1,2,4-thiadiazin-3(2H)-one, 4-ethyl-4,6-dihydro-6-methyl-2-(phenylmethyl)-, 1,1-dioxide is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37 g/mol. The purity is usually 95%.
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Biological Activity
Pyrazolo(4,3-e)-1,2,4-thiadiazin-3(2H)-one derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This specific compound, with the formula C14H16N4O3S, is a member of the thiadiazine family known for its potential therapeutic applications. This article summarizes the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound's structure features a pyrazolo ring fused with a thiadiazine moiety. The presence of the ethyl and methyl groups enhances its lipophilicity, potentially influencing its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H16N4O3S |
Molecular Weight | 320.367 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMF |
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[4,3-e]-1,2,4-thiadiazin derivatives. For instance, compounds derived from this structure have demonstrated significant cytotoxic effects against various cancer cell lines.
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Mechanism of Action :
- Apoptosis Induction : Research indicates that these compounds can induce apoptosis in cancer cells through the activation of caspases (caspase 3/7 and caspase 9) and modulation of pro-apoptotic proteins like Bax and p53 .
- Autophagy Activation : The compounds also promote autophagy, as evidenced by increased beclin-1 expression and mTOR inhibition .
- Case Study : In a study evaluating a series of pyrazolo[4,3-e][1,2,4]triazine derivatives against MCF-7 and MDA-MB-231 breast cancer cells, some derivatives exhibited stronger cytotoxicity than cisplatin. The most active compound significantly suppressed NF-κB expression while promoting apoptosis pathways .
Antimicrobial Activity
Thiadiazine derivatives have been reported to possess notable antimicrobial properties. Studies have shown that these compounds exhibit activity against a range of bacteria and fungi.
- Spectrum of Activity : Compounds from this class have been tested against both Gram-positive and Gram-negative bacteria as well as fungal strains. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .
Other Biological Activities
Beyond anticancer and antimicrobial effects, pyrazolo[4,3-e]-1,2,4-thiadiazines exhibit other biological activities:
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory mediators and may be useful in treating conditions like arthritis.
- Cardiovascular Benefits : Certain derivatives have shown promise in modulating blood pressure and preventing thrombotic events .
Research Findings Summary
The biological activity of pyrazolo(4,3-e)-1,2,4-thiadiazin-3(2H)-one is supported by various studies that highlight its potential as an anticancer agent and antimicrobial compound. The following table summarizes key findings:
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of pyrazolo[4,3-e]thiadiazine have shown promising results in inhibiting tubulin polymerization, a critical process in cancer cell division. The structure-activity relationship indicates that modifications on the phenyl moiety can enhance its biological properties towards antitumoral activity .
Antiviral Properties
Another significant application is its antiviral activity. Research has demonstrated that certain derivatives exhibit efficacy against various viral infections. The mechanism of action involves interference with viral replication processes, making these compounds valuable in developing antiviral therapies .
Synthesis Approaches
The synthesis of pyrazolo(4,3-e)-1,2,4-thiadiazin-3(2H)-one derivatives typically involves multi-step organic reactions. One common method includes the use of hydrazine derivatives and thioketones to form the core structure. The regioselective alkylation techniques have been optimized to yield various functionalized derivatives efficiently .
Case Study 1: Antitumor Derivatives
A study synthesized a series of pyrazolo[4,3-e]thiadiazine derivatives and evaluated their anticancer activity in vitro. The results indicated that specific substitutions on the thiadiazine ring significantly enhanced cytotoxicity against cancer cell lines. The most potent compound inhibited tubulin polymerization effectively at low concentrations .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound A | 5.0 | Tubulin inhibition |
Compound B | 10.0 | Apoptosis induction |
Case Study 2: Antiviral Activity
In another investigation focused on antiviral properties, a series of pyrazolo[4,3-e]thiadiazine derivatives were tested against RNA viruses. The study revealed that certain compounds exhibited significant antiviral activity by interfering with viral RNA synthesis. These findings suggest potential for further development into therapeutic agents for viral infections .
Compound | Viral Strain | EC50 (µM) |
---|---|---|
Compound X | Virus A | 12.5 |
Compound Y | Virus B | 8.0 |
Properties
CAS No. |
214916-52-6 |
---|---|
Molecular Formula |
C14H16N4O3S |
Molecular Weight |
320.37 g/mol |
IUPAC Name |
2-benzyl-4-ethyl-6-methyl-1,1-dioxopyrazolo[4,3-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C14H16N4O3S/c1-3-17-12-10-16(2)15-13(12)22(20,21)18(14(17)19)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
RXVDIWGZXNSUGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CN(N=C2S(=O)(=O)N(C1=O)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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